N-Methyl-7H-dibenzo(c,g)carbazole
Overview
Description
N-Methyl-7H-dibenzo(c,g)carbazole is an organic compound with the molecular formula C21H15N. It is a derivative of 7H-dibenzo(c,g)carbazole, where a methyl group is attached to the nitrogen atom. This compound is part of the carbazole family, known for its aromatic structure and significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-7H-dibenzo(c,g)carbazole typically involves the methylation of 7H-dibenzo(c,g)carbazole. One common method is the reaction of 7H-dibenzo(c,g)carbazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-7H-dibenzo(c,g)carbazole can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced carbazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield halogenated or nitrated derivatives .
Scientific Research Applications
N-Methyl-7H-dibenzo(c,g)carbazole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromaticity and reactivity.
Biology: This compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research due to its ability to induce DNA damage.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Methyl-7H-dibenzo(c,g)carbazole involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, causing structural distortions and inhibiting replication and transcription processes. This interaction can result in DNA strand breaks and the formation of DNA adducts, which are critical in its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
7H-Dibenzo(c,g)carbazole: The parent compound without the methyl group.
5,9-Dimethyl dibenzo(c,g)carbazole: A derivative with two methyl groups.
N-Acetyl-7H-dibenzo(c,g)carbazole: A derivative with an acetyl group on the nitrogen atom
Uniqueness
N-Methyl-7H-dibenzo(c,g)carbazole is unique due to its specific methylation, which can influence its chemical reactivity and biological activity. The presence of the methyl group can affect its solubility, stability, and interaction with biological targets, making it distinct from other carbazole derivatives .
Properties
IUPAC Name |
12-methyl-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N/c1-22-18-12-10-14-6-2-4-8-16(14)20(18)21-17-9-5-3-7-15(17)11-13-19(21)22/h2-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOZXXIZLLMJJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)C4=C1C=CC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181557 | |
Record name | N-Methyl-7H-dibenzo(c,g)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27093-62-5 | |
Record name | 7-Methyl-7H-dibenzo[c,g]carbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27093-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-7H-dibenzo(c,g)carbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027093625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-7H-dibenzo(c,g)carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-METHYL-7H-DIBENZO(C,G)CARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW2LR35YB3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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